2-Hydroxy-6-(2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid
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Overview
Description
2-Hydroxy-6-(2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid is a natural product found in Pestalotiopsis with data available.
Scientific Research Applications
Metabolites in Fungi
This compound and its derivatives, such as dihydromaldoxin and isodihydromaldoxin, have been identified in the culture medium of a fungus species from the genus Xylaria. These substances play a role in the biosynthetic pathways of various fungal metabolites, such as depsidones and spirocyclohexadienones (Adeboya, 1996).
Marine-derived Fungus Compounds
A phenyl ether derivative related to this compound, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, was isolated from the marine-derived fungus Aspergillus carneus. This derivative exhibited significant antioxidant activity, highlighting the potential of these compounds in antioxidant research (Xu et al., 2017).
Antifungal Activities
Phthalide derivatives, which are structurally related to this compound, have shown notable antifungal activities against plant pathogens. These derivatives were isolated from the liquid culture of the plant endophytic fungus Pestalotiopsis photiniae and displayed significant efficacy in controlling fungal infections in plants (Yang et al., 2011).
Bioactive Compounds in Algae
In research involving the red alga Rhodomela confervoides, derivatives similar to this compound were identified. These derivatives, including bromophenol derivatives, were characterized for their structural properties but showed no significant activity against cancer cell lines or microorganisms (Zhao et al., 2004).
Properties
Molecular Formula |
C17H16O8 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-hydroxy-6-(2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H16O8/c1-8-4-11(18)14(16(20)21)13(5-8)25-15-10(17(22)24-3)6-9(23-2)7-12(15)19/h4-7,18-19H,1-3H3,(H,20,21) |
InChI Key |
SOXXAFVUSIMAGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)C(=O)OC)C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)C(=O)OC)C(=O)O)O |
Synonyms |
methyl 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxybenzoate RES 1214-1 RES-1214-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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